molecular formula C20H18F3N5OS B4373462 1-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

1-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4373462
M. Wt: 433.5 g/mol
InChI Key: KBZOEWSPRJWODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE” is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE” typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thieno[2,3-c]pyrazole moiety: This step may involve cyclization reactions using appropriate sulfur-containing reagents.

    Functional group modifications: Introduction of the trifluoromethyl group and carboxamide functionality can be done using specific reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the methyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic rings or the pyrazole moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

The compound is studied for its unique structural features and reactivity, making it a valuable subject in organic synthesis research.

Biology

In biological research, pyrazole derivatives are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry research explores the compound’s potential as a therapeutic agent, particularly for its anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In the industrial sector, such compounds may be used as intermediates in the synthesis of more complex molecules or as additives in materials science.

Mechanism of Action

The mechanism of action of “1-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
  • 1-methyl-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-d]pyrazole-5-carboxamide

Uniqueness

The uniqueness of “1-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE” lies in its specific structural arrangement, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-methyl-N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5OS/c1-11-5-4-6-13(7-11)10-28-12(2)8-16(25-28)24-18(29)15-9-14-17(20(21,22)23)26-27(3)19(14)30-15/h4-9H,10H2,1-3H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZOEWSPRJWODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)NC(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.